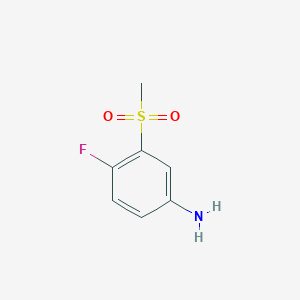

4-Fluoro-3-(methylsulphonyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWQEMZHEXISDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650436 | |

| Record name | 4-Fluoro-3-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-44-5 | |

| Record name | 4-Fluoro-3-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(methylsulphonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Growing Prominence of Fluorinated Anilines in Organic Synthesis

Fluorinated anilines, a class of organic compounds featuring a fluorine atom attached to an aniline (B41778) ring, have become increasingly important in modern organic synthesis. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These characteristics can lead to enhanced metabolic stability, increased lipophilicity, and altered acidity or basicity of the parent molecule. acs.org Consequently, fluorinated anilines are valuable intermediates in the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. ontosight.aigoogle.com The synthesis of these compounds often involves methods like the treatment of aromatic azides with anhydrous hydrogen fluoride (B91410) or the use of specialized fluorinating agents. google.comresearchgate.net

The Significance of Sulfonyl Moieties in Aromatic Systems

The sulfonyl group (–SO2–) is a highly polar and electron-withdrawing functional group that plays a crucial role in the design of aromatic compounds. fiveable.me When attached to an aromatic ring, the sulfonyl group can significantly influence the molecule's reactivity and intermolecular interactions. fiveable.me Its electron-withdrawing nature can activate the aromatic ring for certain substitution reactions and can also stabilize adjacent chemical structures. fiveable.me Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, which is a critical feature in medicinal chemistry for enhancing the binding affinity of drug molecules to their protein targets. sioc-journal.cn This functional group is a key component in numerous FDA-approved drugs and is widely used to improve the pharmacokinetic properties of molecules, such as their solubility and metabolic stability. sioc-journal.cnontosight.ai

Transition Metal Catalyzed Coupling Reactions in Aryl Aniline Synthesis

Suzuki–Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. nih.govchemistryviews.org This palladium-catalyzed reaction is noted for its mild conditions and the commercial availability of its starting materials. nih.gov While extensively used, the application of this reaction to substrates with unprotected ortho-anilines has been less common. nih.gov

Recent advancements have demonstrated the successful Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters, including those with benzyl, alkyl, aryl, and alkenyl groups. nih.gov This method has proven to be robust, even on a gram scale, and tolerates a range of functional groups such as methoxy (B1213986), fluoro, nitrile, nitro, and sulfone. nih.gov The reaction of a tetrafluorinated pyridine (B92270) pinacolatoboranate with bromophenylalanine derivatives has been achieved using a [Pd(PiPr3)2] catalyst, with mechanistic studies revealing a rare palladium-fluorido intermediate. chemistryviews.org

Micellar Suzuki-Miyaura reactions in water provide an environmentally friendly approach for synthesizing thienyl-substituted anilines from bromoanilines and aniline boronic acids or esters. mdpi.comunimib.it This method has been effective in producing mono- and di-thienylanilines. mdpi.comunimib.it

Below is a table summarizing the conditions and outcomes of various Suzuki-Miyaura cross-coupling reactions involving aniline derivatives.

| Aryl Halide/Boronic Ester | Catalyst | Base/Solvent | Product | Yield | Reference |

| ortho-Bromoanilines | [Pd(PiPr3)2] | K3PO4 / Dioxane/H2O | Various biaryls | Good to Excellent | nih.gov |

| Bromoanilines | Pd(OAc)2 | K2CO3 / Kolliphor EL in H2O | Thienyl-substituted anilines | Good | mdpi.comunimib.it |

| Aniline boronic acid/esters | Pd(OAc)2 | K2CO3 / Kolliphor EL in H2O/cosolvent | Thienyl-substituted anilines | Good | mdpi.comunimib.it |

Exploration of Other Palladium-Catalyzed Processes

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed processes are crucial for modifying aniline derivatives. The Buchwald-Hartwig amination, for instance, is a key method for forming C-N bonds to create arylamines, which are vital in many industrial and pharmaceutical applications. wiley.comrsc.org This reaction has been refined over the years through the development of new phosphine (B1218219) ligands that enhance catalyst activity and broaden the substrate scope. wiley.com Recent protocols have enabled the amination of aryl chlorides with aliphatic amines under aqueous micellar conditions, using ligands like BippyPhos. nih.gov The amination of aryl fluorosulfonates with anilines has also been achieved using a Pd(PPh3)4 catalyst. sci-hub.ru

The Heck reaction, another significant palladium-catalyzed transformation, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction has been expanded to include alkyl halides, with recent developments focusing on aryl-to-alkyl radical relay Heck reactions of amides with vinyl arenes. nih.gov Amine-directed Mizoroki-Heck arylations of free allylamines have also been reported, allowing for the selective monoarylation of these challenging substrates. rsc.org

The following table highlights key features of these alternative palladium-catalyzed reactions.

| Reaction | Substrates | Catalyst/Ligand | Key Features | Reference |

| Buchwald-Hartwig Amination | Aryl chlorides, aliphatic amines | [Pd(crotyl)Cl]2 / BippyPhos | Aqueous micellar conditions, sustainable | nih.gov |

| Buchwald-Hartwig Amination | Aryl fluorosulfonates, anilines | Pd(PPh3)4 | Ligand-free system | sci-hub.ru |

| Heck Reaction | Amides, vinyl arenes | Palladium catalyst | Aryl-to-alkyl radical relay | nih.gov |

| Mizoroki-Heck Arylation | Free allylamines, aryl iodides | Pd(OAc)2 | Selective monoarylation | rsc.org |

Multi-Component and One-Pot Reactions Incorporating the Aniline Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer significant advantages in terms of efficiency and atom economy. wikipedia.org Similarly, one-pot reactions streamline synthetic sequences by avoiding the isolation of intermediates. Several MCRs and one-pot procedures have been developed that incorporate the aniline moiety.

One notable example is the one-pot synthesis of highly substituted piperidines through the reaction of aromatic aldehydes, anilines, and β-ketoesters. semanticscholar.org This reaction can be catalyzed by sodium lauryl sulfate (B86663) (SLS) in water at room temperature, providing a green and efficient method. semanticscholar.org Another approach involves the one-pot reductive amination of aldehydes with nitroarenes, which is catalyzed by transition metal-based catalysts to produce N-substituted anilines. mdpi.com A one-pot reductive alkylation of anilines with functionalized acetals has also been developed, offering a straightforward route to unsymmetrically substituted ethylenediamines. nih.gov

The table below summarizes various multi-component and one-pot reactions involving anilines.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Substituted Piperidine Synthesis | Aromatic aldehydes, anilines, β-ketoesters | SLS / Water, RT | Highly substituted piperidines | semanticscholar.org |

| Reductive Amination | Nitroarenes, aldehydes | Transition metal catalysts | N-substituted anilines | mdpi.com |

| Reductive Alkylation | Anilines, functionalized acetals | TFA/Et3SiH | Unsymmetrically substituted ethylenediamines | nih.gov |

| Aniline-N,N-diacetic Acid Synthesis | Substituted anilines, n-butyllithium, sodium chloroacetate | One-pot | Substituted aniline-N,N-diacetic acids | thieme-connect.com |

Strategic Application of Protective Group Chemistry in Aniline Synthesis

The amino group of anilines is highly reactive and often requires protection during multi-step syntheses to prevent unwanted side reactions. researchgate.netdoubtnut.com The choice of protecting group is crucial and depends on the specific reaction conditions.

A common strategy for protecting the amino group during nitration is acetylation using acetic anhydride. doubtnut.com This temporarily deactivates the amino group, allowing for the desired nitration to occur, after which the acetyl group can be removed by hydrolysis. doubtnut.com For other transformations, silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl (TBS) group, are widely used. rsc.orgrsc.org A highly efficient method for the chemoselective N-TBS protection of anilines has been developed using methyllithium (B1224462) in 2-methyltetrahydrofuran, which is a greener solvent alternative to THF. rsc.orgrsc.org This protection can be easily reversed under mild conditions. rsc.orgrsc.org

Selective protection of aromatic amines in the presence of aliphatic amines can be achieved by exploiting the difference in their pKa values. organic-chemistry.org Using protecting agents like Boc, Cbz, Fmoc, or Alloc in an acidic aqueous/organic solvent mixture allows for the regioselective protection of the aromatic amine. organic-chemistry.org

This table outlines different strategies for protecting the aniline amino group.

| Protecting Group | Reagents/Conditions for Protection | Reagents/Conditions for Deprotection | Key Features | Reference |

| Acetyl | Acetic anhydride | Hydrolysis | Protection during nitration | doubtnut.com |

| tert-Butyldimethylsilyl (TBS) | MeLi, TBS-Cl in 2-MeTHF | Silica gel in ethanol/water | Mild conditions, chemoselective | rsc.orgrsc.org |

| Boc, Cbz, Fmoc, Alloc | Protecting agent, aq. HOAc/1,4-dioxane (pH 4.5) | Standard deprotection methods | Selective for aromatic amines over aliphatic amines | organic-chemistry.org |

Synthesis of Structurally Related Fluorinated and Sulfonylated Aniline Derivatives

The synthesis of aniline derivatives with diverse substitution patterns, particularly those containing fluorine and sulfonyl groups, is of great interest due to their prevalence in medicinally active compounds. nih.govresearchgate.net

The introduction of fluorine and sulfonyl groups onto the aniline ring can be achieved through various synthetic routes. For instance, 4-fluoro-3-nitroaniline (B182485) can be synthesized by the nitration of p-fluoroaniline. The methylsulfonyl group can be introduced via sulfonation reactions. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has emerged as a mild and efficient method to produce a variety of substituted sulfonylanilines. nih.govresearchgate.netdp.techdoaj.org This method is advantageous as sulfonyl fluorides are stable and can be readily modified. nih.govresearchgate.net

The synthesis of chalcone (B49325) derivatives bearing fluoro and methoxy substituents has also been explored, with the reaction solvent playing a critical role in determining the outcome. ebyu.edu.tr In some cases, nucleophilic aromatic substitution (SNAr) of a fluorine atom by a methoxy group can occur. ebyu.edu.tr

The following table showcases the synthesis of various substituted aniline derivatives.

| Target Derivative | Starting Materials | Reagents/Conditions | Key Findings | Reference |

| 4-Fluoro-3-nitroaniline | p-Fluoroaniline | HNO3, H2SO4 | Standard nitration procedure | |

| Substituted sulfonylanilines | Anilines, sulfonyl fluorides | Visible light, photocatalyst | Mild conditions, good functional group tolerance | nih.govresearchgate.netdoaj.org |

| Fluoro- and methoxy-substituted chalcones | Fluorobenzaldehydes, acetophenones | Base, THF or MeOH | Solvent-dependent SNAr reaction | ebyu.edu.tr |

| 3-Fluoro-4-morpholinoaniline derivatives | 3-Fluoro-4-morpholinoaniline | Various reagents | Synthesis of sulfonamide and carbamate (B1207046) derivatives | ossila.com |

N-substituted anilines are important intermediates in the synthesis of various valuable compounds. mdpi.com One common method for their preparation is through the formation of Schiff bases, which are typically formed by the condensation of an aniline with an aldehyde or ketone. These imine intermediates can then be reduced to the corresponding N-substituted aniline.

The one-pot reductive amination of aldehydes with nitroarenes is a powerful tandem reaction that proceeds through the in-situ formation and reduction of an imine. mdpi.com A direct, one-pot reductive alkylation of anilines with functionalized acetals using triethylsilane and trifluoroacetic acid also provides an efficient route to N-substituted anilines. nih.gov This method is notable for its mild conditions and high functional group tolerance. nih.gov

The table below details methods for the synthesis of N-substituted aniline derivatives.

| Method | Reactants | Reagents/Conditions | Product | Reference |

| Reductive Amination | Nitroarenes, Aldehydes | Transition metal catalyst, H2 | N-Substituted anilines | mdpi.com |

| Reductive Alkylation | Anilines, Acetals | TFA, Et3SiH | N-Alkylated anilines | nih.gov |

Advanced Approaches to Biphenylamine Scaffolds Incorporating Fluorosulfonyl Anilines

The synthesis of biphenylamine scaffolds, particularly those containing fluorosulfonyl aniline moieties, is of significant interest due to their potential applications in medicinal chemistry and materials science. Traditional methods for constructing these complex structures often involve multi-step sequences with harsh reaction conditions and limited functional group tolerance. However, recent advancements have focused on the development of more efficient and versatile strategies.

One prominent approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful transformation allows for the direct formation of a C-N bond between an aryl halide and an aniline derivative. In the context of fluorosulfonyl anilines, this methodology enables the coupling of a suitably substituted aryl halide with a fluorosulfonyl aniline, or vice versa, to generate the desired biphenylamine scaffold. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivities, especially when dealing with sterically hindered or electronically diverse substrates.

Another innovative strategy involves the use of copper-catalyzed Ullmann condensation reactions. While historically requiring high temperatures and stoichiometric amounts of copper, modern variations of the Ullmann reaction employ catalytic amounts of copper salts in the presence of various ligands, leading to milder reaction conditions and improved substrate scope. This method provides a valuable alternative to palladium-catalyzed approaches, particularly for large-scale syntheses where cost-effectiveness is a primary concern.

The table below summarizes some of the advanced synthetic approaches for biphenylamine scaffolds incorporating fluorosulfonyl anilines:

| Synthetic Approach | Catalyst/Reagent | Key Features | Potential Advantages |

| Buchwald-Hartwig Amination | Palladium catalysts with various phosphine ligands | Direct C-N bond formation | High functional group tolerance, broad substrate scope |

| Ullmann Condensation | Copper catalysts with various ligands | C-N bond formation | Cost-effective for large-scale synthesis |

| Multi-component Reactions | Various catalysts depending on the specific reaction | One-pot synthesis | High efficiency, reduced waste, step economy |

Green Chemistry Principles and Sustainable Synthesis Approaches for Anilines

The principles of green chemistry are increasingly being integrated into the synthesis of anilines and their derivatives to minimize the environmental impact of chemical processes. ontosight.ai These principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

One of the key areas of focus is the development of greener reaction media. Traditional aniline synthesis often relies on volatile and toxic organic solvents. Researchers are actively exploring the use of more environmentally benign alternatives, such as water, supercritical fluids, and ionic liquids. researchgate.net For example, the reduction of nitroaromatics to anilines can be carried out in water using various catalytic systems, thereby avoiding the use of flammable and hazardous organic solvents. researchgate.net

Another important aspect of green aniline synthesis is the use of renewable feedstocks and catalysts. The conventional synthesis of aniline often relies on petroleum-based starting materials and precious metal catalysts. ontosight.ai There is a growing interest in developing bio-based routes to anilines, utilizing renewable resources such as biomass. Additionally, the development of catalysts based on earth-abundant and non-toxic metals is a key area of research.

The development of chemoenzymatic and biocatalytic methods represents a significant advancement in the sustainable synthesis of anilines. rsc.orgacs.orgnih.gov Enzymes, such as nitroreductases, can catalyze the reduction of nitroaromatics to anilines with high selectivity and efficiency under mild reaction conditions. acs.orgnih.gov These biocatalytic approaches offer several advantages over traditional chemical methods, including reduced energy consumption, minimal waste generation, and the use of aqueous reaction media. acs.orgnih.gov

The table below outlines some of the green chemistry approaches being applied to aniline synthesis:

| Green Chemistry Principle | Application in Aniline Synthesis | Example |

| Use of Safer Solvents | Replacing volatile organic solvents with greener alternatives. | Using water as a solvent for the reduction of nitroaromatics. researchgate.net |

| Use of Renewable Feedstocks | Developing bio-based routes to anilines from renewable resources. | Investigating the use of biomass-derived starting materials. |

| Catalysis | Employing highly efficient and selective catalysts to minimize waste. | Utilizing nitroreductase enzymes for the reduction of nitroaromatics. acs.orgnih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Developing one-pot, multi-component reactions for aniline synthesis. nih.gov |

The ongoing development and implementation of these advanced and sustainable synthetic methodologies will continue to drive innovation in the production of 4-Fluoro-3-(methylsulphonyl)aniline and other valuable aniline derivatives, ensuring both economic viability and environmental responsibility.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The reactivity of the aniline ring in this compound towards electrophiles is governed by the competing directing effects of its three substituents. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the methylsulfonyl (-SO₂CH₃) group is a strong deactivating group, directing electrophiles to the meta position. The fluorine (-F) atom is a deactivating but ortho, para-directing substituent. The regiochemical outcome of electrophilic substitution is thus a result of the synergy or opposition of these effects.

Bromination Reaction Mechanisms and Regioselectivity

The bromination of this compound is a classic example of electrophilic aromatic substitution where regioselectivity is critical. The powerful ortho, para-directing influence of the amino group is the dominant factor. The position para to the amino group is blocked by the fluorine atom. Therefore, substitution is directed to the ortho positions (C2 and C6).

The reaction mechanism involves the attack of an electrophilic bromine species (e.g., from Br₂) on the electron-rich aromatic ring. The directing effects of the substituents on the aniline ring determine the position of attack.

Amino group (-NH₂ at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

Methylsulfonyl group (-SO₂CH₃ at C3): Strongly deactivating, directs meta (C5).

Fluoro group (-F at C4): Weakly deactivating, directs ortho (C3, C5) and para (C1).

Considering these influences, the C6 position is the most likely site for bromination, being activated by the amino group and not significantly hindered sterically. The C2 position is also activated by the amino group but is subject to steric hindrance from the adjacent bulky methylsulfonyl group. The C5 position is activated by the fluorine atom but deactivated by the adjacent methylsulfonyl group. Studies on similarly substituted anilines using mild brominating agents like copper(II) bromide in ionic liquids have shown high regioselectivity for substitution at the position para to the amino group; when this position is blocked, ortho-substitution is observed. beilstein-journals.org

Nitration Strategies and Regiocontrol on the Aromatic Ring

Nitration of anilines typically requires strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid), which presents a challenge for regiocontrol. byjus.com In the acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating, meta-directing group. byjus.com Therefore, the reaction proceeds through a competition between the reactivity of the small equilibrium amount of the free aniline (ortho, para-directing) and the bulk anilinium ion (meta-directing).

For this compound, this leads to two potential outcomes:

Reaction on the free aniline: The powerful -NH₂ group directs nitration to the C6 position (the C2 position being sterically hindered and the C4 position blocked).

Reaction on the anilinium ion: The -NH₃⁺ group directs the incoming nitro group to the C5 position. This position is also favored by the meta-directing -SO₂CH₃ group and the ortho-directing -F group.

Given the combined directing effects in the protonated form, nitration at the C5 position to yield 4-Fluoro-5-nitro-3-(methylsulfonyl)aniline is a highly probable outcome. The synthesis of the related compound 4-fluoro-3-nitroaniline from p-fluoroaniline under anhydrous nitrating conditions demonstrates that nitration can occur ortho to the amino group. google.com However, the additional deactivating sulfonyl group in the target molecule makes the meta-directing pathway via the anilinium ion more significant.

Sulfonation Pathways and the Formation of Zwitterionic Intermediates

The sulfonation of anilines with concentrated sulfuric acid typically proceeds via the formation of an anilinium hydrogen sulfate salt. byjus.com Upon heating, this salt rearranges to form the corresponding aminobenzenesulfonic acid. For aniline itself, the major product is sulfanilic acid (4-aminobenzenesulfonic acid), which exists as a zwitterion. byjus.com

In the case of this compound, the reaction with sulfuric acid will initially form the 4-fluoro-3-(methylsulfonyl)anilinium hydrogen sulfate salt. Upon heating, electrophilic attack by SO₃ will occur. The para position is blocked, so substitution will be directed to an ortho position, primarily C6, due to the steric bulk at C2. The resulting product, 2-Amino-5-fluoro-6-(methylsulfonyl)benzenesulfonic acid , is expected to exist as a zwitterion in the solid state, with a positive charge on the ammonium group (-NH₃⁺) and a negative charge on the sulfonate group (-SO₃⁻).

Nucleophilic Substitution Reactions at the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) at a halogen-substituted carbon is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the strongly electron-withdrawing methylsulfonyl group is meta to the fluorine atom, providing only moderate activation for SNAr.

However, the analogous compound, 4-fluoro-3-nitroaniline, which contains the even more powerfully activating nitro group, readily undergoes nucleophilic substitution at the fluorine position with various nucleophiles such as amines. google.com For example, it reacts with methylamine or monoethanolamine to displace the fluorine atom. google.com By analogy, it is plausible that this compound can undergo similar SNAr reactions, although likely requiring more forcing conditions (higher temperatures or stronger nucleophiles) due to the comparatively weaker activation provided by the meta-sulfonyl group compared to a para-nitro group.

Oxidative Transformations of the Amino Group and Methylsulfonyl Moiety

The amino and methylsulfonyl groups are both susceptible to oxidation, although under different conditions. The sulfur atom in the methylsulfonyl group is already in its highest oxidation state (+6) and is therefore resistant to further oxidation. The primary site of oxidative transformation is the amino group.

Oxidation of Aniline to Nitroso or Oxime Derivatives

The primary amino group of anilines can be selectively oxidized to the corresponding nitroso (-NO) derivative using specific oxidizing agents. nih.gov This transformation is valuable for synthesizing nitrosoarenes. Common reagents for this oxidation include Caro's acid (peroxymonosulfuric acid) and hydrogen peroxide in the presence of various catalysts, such as molybdenum or tungsten complexes. nih.gov Peroxy acids like peroxybenzoic acid have also been used to oxidize substituted anilines to nitroso compounds. rsc.org

Applying these methods to this compound would be expected to yield 4-Fluoro-3-(methylsulfonyl)nitrosobenzene . The reaction proceeds by the electrophilic attack of the oxidant on the nitrogen atom of the amino group. Further oxidation to the nitro derivative is possible but can often be controlled by careful selection of the reagent and reaction conditions. While oxime derivatives are not typically formed directly from the oxidation of a primary aniline, they can be synthesized from the corresponding nitroso compound via condensation with hydroxylamine.

Conversion of Sulfides to Sulfones and Sulfoxides

The synthesis of this compound often involves the oxidation of a corresponding sulfide precursor, namely 3-fluoro-4-(methylthio)aniline. This transformation is a critical step in building the sulfonyl group, which significantly influences the electronic properties and biological activity of the final molecule. The oxidation can proceed in a stepwise manner, first converting the sulfide to a sulfoxide, and then further to the sulfone.

The choice of oxidizing agent and reaction conditions plays a pivotal role in determining the final product. Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate. The general reaction involves the addition of oxygen atoms to the sulfur atom of the methylthio group.

Table 1: Oxidation of 3-fluoro-4-(methylthio)aniline

| Reactant | Oxidizing Agent | Product |

| 3-Fluoro-4-(methylthio)aniline | Mild Oxidizing Agent | 4-Fluoro-3-(methylsulfinyl)aniline (Sulfoxide) |

| 3-Fluoro-4-(methylthio)aniline | Strong Oxidizing Agent | This compound (Sulfone) |

The mechanism of this oxidation typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom on the aniline ring can influence the electron density on the sulfur atom, thereby affecting the rate and selectivity of the oxidation.

Reductive Transformations of Functional Groups within the Aniline System

A common synthetic route to this compound involves the reduction of a nitro group to an amino group at a late stage of the synthesis. benchchem.com This strategy is advantageous as the nitro group is a strong electron-withdrawing group that can facilitate certain reactions and direct the regioselectivity of electrophilic aromatic substitution.

A typical precursor is 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene. The reduction of the nitro group in this precursor to form the aniline can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a widely employed method. benchchem.comchemicalbook.com Other reducing systems, such as tin(II) chloride in hydrochloric acid or iron powder in the presence of an acid, can also be utilized.

Table 2: Reduction of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene

| Reactant | Reducing Agent | Solvent | Product |

| 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | H2, 10% Pd/C | Methanol | This compound |

| 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | Fe/NH4Cl | Methanol/Water | This compound |

The reaction mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to ensure high yield and purity of the desired aniline. benchchem.com

Characterization of Radical Reaction Mechanisms in Fluorinated Anilines

Research into the reactivity of fluorinated anilines has revealed the involvement of radical mechanisms in certain transformations, particularly in biological systems and under specific reaction conditions. nih.gov While direct studies on the radical reactions of this compound are not extensively documented in the provided search results, general principles derived from studies on other fluorinated anilines can be extrapolated.

One area where radical mechanisms are prominent is in the photoinduced difluoroalkylation of anilines. acs.org These reactions can proceed through a radical chain mechanism initiated by the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated reagent. acs.org Photoirradiation of this complex leads to a single electron transfer (SET) event, generating radical intermediates that propagate the chain reaction. acs.org

Another relevant area is the biodehalogenation of fluorinated anilines, which can proceed through pathways involving radical intermediates. nih.gov For instance, microsomal NADPH-dependent dehalogenation can involve the formation of reactive quinoneimine and semiquinoneimine radical species. nih.gov The stability and reactivity of these radical intermediates are influenced by the substitution pattern on the aniline ring, including the number and position of fluorine atoms. nih.gov

The generation of radical species can also be achieved through the use of specific reagents like Selectfluor®, where a radical pathway can operate alongside an electrophilic mechanism. researchgate.net The resulting radical intermediates can participate in various reactions, including hydrogen atom transfer (HAT) and halogen atom transfer (XAT). researchgate.net

Influence of Substituents and Reaction Conditions on Reaction Pathways and Selectivity

The reactivity and selectivity of reactions involving this compound are significantly influenced by the electronic and steric effects of its substituents—the fluorine atom, the methylsulfonyl group, and the amino group—as well as the specific reaction conditions employed.

Substituent Effects:

Amino Group (-NH2): The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org It increases the electron density of the benzene (B151609) ring through resonance, making the ring more susceptible to electrophilic attack. However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH3+), which is a deactivating and meta-directing group. chemistrysteps.com

Fluorine Atom (-F): As a halogen, fluorine is an ortho-, para-director but is also a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org This deactivation can slow down the rate of electrophilic aromatic substitution compared to unsubstituted benzene.

Methylsulfonyl Group (-SO2CH3): The methylsulfonyl group is a strong electron-withdrawing group and, consequently, a deactivating and meta-directing group in electrophilic aromatic substitution. libretexts.org

Reaction Conditions:

Reaction conditions such as temperature, solvent, and the choice of catalyst or reagent are crucial in controlling the reaction pathway and selectivity.

Temperature: In many reactions, temperature can influence the kinetic versus thermodynamic control of product formation. For example, in the nitration of p-fluoroaniline, low temperatures are employed to minimize resin formation and oxidative side reactions. google.com

Solvent: The polarity and protic/aprotic nature of the solvent can affect the solubility of reactants and stabilize or destabilize transition states and intermediates, thereby influencing reaction rates and selectivity.

Catalysts and Reagents: The choice of catalyst is critical in many transformations. For example, in the reduction of a nitro group, different catalysts can lead to varying yields and purities. benchchem.comchemicalbook.com Similarly, the choice of a fluorinating agent can determine whether a reaction proceeds through an electrophilic or a radical pathway. researchgate.net

Table 3: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

| -NH2 | Activating (Resonance) | Ortho, Para |

| -F | Deactivating (Inductive) | Ortho, Para |

| -SO2CH3 | Deactivating (Inductive & Resonance) | Meta |

The combination of these factors allows for the fine-tuning of reaction conditions to achieve the desired outcome in the synthesis and further functionalization of this compound.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 4-Fluoro-3-(methylsulphonyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed for a thorough characterization.

The protons of the methylsulphonyl group are expected to appear as a singlet in the range of δ 3.0–3.5 ppm when measured in DMSO-d₆. The aromatic protons are predicted to resonate in the downfield region, likely between δ 7.10 and δ 8.16 ppm, a shift attributed to the deshielding effects of the electron-withdrawing fluorine and methylsulphonyl groups. The protons of the amino group would also contribute to the spectrum, with their chemical shift influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (methylsulphonyl) | 3.0 - 3.5 | Singlet |

| Aromatic CH | 7.10 - 8.16 | Multiplet |

| NH₂ | Variable | Broad Singlet |

| Predicted values are based on analogous compounds and general spectroscopic principles. |

Similar to ¹H NMR, experimental ¹³C NMR data for this compound is not widely documented. However, analysis of related structures, such as 4-fluoroaniline, provides a basis for estimating the chemical shifts. The carbon atom attached to the fluorine atom is expected to show a large C-F coupling constant. The presence of the electron-withdrawing methylsulphonyl group will further influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (methylsulphonyl) | ~40-50 |

| Aromatic C-NH₂ | ~140-150 |

| Aromatic C-F | ~155-165 (with C-F coupling) |

| Other Aromatic C | ~115-135 |

| Predicted values are based on analogous compounds and general spectroscopic principles. |

For a definitive assignment of the proton and carbon signals, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, aiding in their specific assignment. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, providing unambiguous C-H connections. These advanced techniques are instrumental in resolving the complex spectral data of substituted aromatic systems.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. researchgate.net The chemical shift of the fluorine atom in this compound would provide crucial information about its electronic environment. The coupling of the fluorine atom with the neighboring aromatic protons would also be observable, further confirming the substitution pattern on the benzene (B151609) ring. For instance, in derivatives of 4-fluoroaniline, the ¹⁹F chemical shift is a sensitive probe of the electronic effects of other substituents on the ring. rsc.orgspectrabase.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. vscht.cz

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The S=O stretching vibrations of the sulphonyl group are expected to produce strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-F stretching vibration will also give rise to a characteristic band, typically in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in the spectrum. While specific experimental spectra for this compound are not available, data from analogous compounds like aniline (B41778) and its derivatives can be used for tentative assignments. researchgate.netresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| S=O (Sulphonyl) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulphonyl) | Symmetric Stretching | 1120 - 1160 |

| C-F | Stretching | 1000 - 1250 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Predicted values are based on general IR correlation tables and data from analogous compounds. |

Functional Group Identification and Confirmation

The presence of key functional groups in this compound can be confirmed using spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for this exact compound is not widely available in the public domain, characteristic absorption bands and chemical shifts can be predicted based on the analysis of structurally similar compounds.

For instance, in the infrared spectrum, the aniline (NH₂) group would be expected to show characteristic N-H stretching vibrations. The presence of the methylsulphonyl (-SO₂CH₃) group would be indicated by strong, distinct stretching vibrations for the S=O bonds. The C-F bond and the aromatic ring would also exhibit characteristic absorptions.

¹H NMR spectroscopy would provide further confirmation. The protons on the aromatic ring would appear as a complex multiplet pattern due to splitting by each other and the fluorine atom. The protons of the amino (NH₂) group and the methyl (CH₃) group would each give rise to a distinct signal, with their chemical shifts influenced by the electronic environment. For example, in a related compound, 4-fluoro-3-(trifluoromethyl)aniline, the aromatic protons appear in the range of δ 6.7-7.0 ppm, and the amino protons show a broad signal. chemicalbook.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govpnnl.gov For this compound (C₇H₈FNO₂S), the predicted monoisotopic mass is 189.02597 Da. uni.lu HRMS can confirm this with a high degree of precision, typically to within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass. pnnl.gov The technique is sensitive enough to detect the individual isotopic peaks, further confirming the elemental formula. nih.gov

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 190.03325 | 133.7 |

| [M+Na]⁺ | 212.01519 | 143.7 |

| [M-H]⁻ | 188.01869 | 136.5 |

| [M+NH₄]⁺ | 207.05979 | 153.7 |

| [M+K]⁺ | 227.98913 | 140.4 |

| [M+H-H₂O]⁺ | 172.02323 | 127.6 |

| [M+HCOO]⁻ | 234.02417 | 152.0 |

| [M+CH₃COO]⁻ | 248.03982 | 181.0 |

This table presents predicted data based on computational models.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Elucidation of Molecular Conformation and Bond Parameters

A single-crystal XRD study of this compound would reveal the precise spatial orientation of the fluoro, methylsulphonyl, and aniline groups attached to the benzene ring. It would provide accurate measurements of all bond lengths and angles within the molecule. For example, crystallographic analysis of similar structures, like 4-halobenzenesulfonamides, has shown how the substitution pattern influences the molecular geometry. researchgate.net In the case of this compound, the analysis would likely show the benzene ring to be nearly planar, with the substituents extending from it. The geometry around the sulfur atom in the methylsulphonyl group is expected to be tetrahedral.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecule, SC-XRD elucidates how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. pnnl.gov For this compound, the presence of the amino group (a hydrogen bond donor) and the sulfonyl and fluorine atoms (hydrogen bond acceptors) suggests that hydrogen bonding plays a significant role in the crystal packing. Analysis of related structures, such as imatinib, reveals the importance of hydrogen bonds and other intermolecular interactions like π-π stacking in stabilizing the crystal structure. mdpi.com A detailed analysis would identify specific hydrogen bonding motifs and other close contacts, providing insight into the stability and physical properties of the crystalline solid. The high electronegativity of the fluorine atom can also lead to specific packing arrangements, as seen in other fluorinated aromatic compounds. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Fluoro 3 Methylsulphonyl Aniline

Quantum Chemical Calculations of Electronic Structure and Properties

Advanced computational methods indicate a topological polar surface area of 60.16 square angstroms, which is a result of the polar functional groups. The molecular polarizability is calculated to be 17.4±0.5 × 10⁻²⁴ cubic centimeters, indicating its capacity for electronic distortion in an external electric field.

Table 1: Calculated Electronic Properties of 4-Fluoro-3-(methylsulphonyl)aniline

| Property | Value |

| Topological Polar Surface Area | 60.16 Ų |

| Molecular Polarizability | 17.4±0.5 × 10⁻²⁴ cm³ |

Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful tool for predicting the molecular geometry and reactivity of this compound. DFT calculations can model transition states to predict the regioselectivity of aromatic substitution reactions. For instance, the fluorine atom is known to direct electrophilic attack to specific positions on the benzene (B151609) ring.

The molecular geometry is characterized by a planar aromatic ring, with the methylsulfonyl group extending perpendicularly due to the tetrahedral arrangement around the sulfur atom. The specific placement of the amino group (para to the fluorine) and the methylsulfonyl group (meta to the amino group) results in a distinct three-dimensional conformation with significant electronic delocalization.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis provide a deeper understanding of the three-dimensional structure and flexibility of this compound. These studies show that the molecule has one rotatable bond, which contributes to its conformational flexibility. The analysis of hydrogen bonding capabilities indicates three hydrogen bond acceptor sites and one hydrogen bond donor site. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Theoretical Prediction of Reaction Mechanisms and Transition State Analysis

Theoretical methods can be employed to predict the mechanisms of chemical reactions involving this compound and to analyze the corresponding transition states. For example, in substitution reactions, the fluorine atom can be replaced by other functional groups under specific conditions. Computational analysis can help in understanding the energy barriers and intermediates involved in such transformations. Similarly, oxidation reactions can convert the methylsulfonyl group into sulfoxides or sulfones, and reduction reactions can also modify this group. Theoretical predictions can guide the selection of appropriate reaction conditions to achieve desired products.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are valuable for predicting the spectroscopic parameters of this compound, which can aid in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing this compound. Computational predictions can help assign the signals in ¹H NMR spectra, where aromatic protons are expected to appear at downfield shifts due to the deshielding effects of the electron-withdrawing groups. Similarly, the chemical shifts of the methylsulfonyl group protons can be predicted. Furthermore, ¹⁹F NMR spectroscopy provides additional structural information. Infrared (IR) spectroscopy can also be simulated to predict the vibrational frequencies of different functional groups, aiding in their identification.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational approaches are essential for establishing structure-reactivity relationships for this compound. By systematically modifying the structure in silico and calculating the resulting changes in electronic properties and reactivity descriptors, researchers can gain a detailed understanding of how specific functional groups influence the molecule's behavior. The unique substitution pattern of this compound, with its competing electronic effects, makes it an interesting case for such studies. These computational investigations can help in predicting the reactivity of related compounds and in designing new molecules with desired properties for various applications.

Emerging Applications and Future Research Directions in Synthetic Chemistry and Materials Science

4-Fluoro-3-(methylsulphonyl)aniline as a Key Building Block in Complex Organic Synthesis

The reactivity of this compound allows for its use as a foundational element in the construction of intricate molecular architectures, particularly in the pharmaceutical and agrochemical industries. Its structure provides a scaffold upon which complex functionality can be built.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound has been identified as a key intermediate in the synthesis of novel heterocyclic systems. Patents reveal its application in creating pyrazole and triazolopyridinone derivatives, which are scaffolds of significant interest in drug discovery.

For instance, one patented method involves the use of this compound in the multi-step synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, a valuable intermediate for fungicides. Another application is in the preparation of advanced triazolopyridinone derivatives, showcasing its utility in constructing fused heterocyclic systems. The processes often involve transforming the aniline's amino group into a hydrazine, followed by cyclization reactions to form the desired heterocyclic ring.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Heterocyclic Scaffold | Precursor Compound | Application Area |

|---|---|---|

| Pyrazole Derivatives | This compound | Agrochemicals (Fungicides) |

The synthesis of highly substituted aromatic systems is crucial for fine-tuning the electronic and steric properties of molecules in drug design and materials science. The structure of this compound serves as a pre-functionalized aromatic ring, facilitating the creation of complex substitution patterns that would otherwise be difficult to achieve.

During the synthesis of the aforementioned heterocyclic scaffolds, the aniline (B41778) ring becomes a highly substituted aromatic core. For example, in the formation of pyrazole derivatives, the final molecule retains the fluorine and methylsulfonyl substituents from the starting aniline, while the amino group is transformed and incorporated into the new pyrazole ring, which itself can be further functionalized. This strategy allows for the creation of aromatic systems with precise control over the placement of multiple functional groups, leveraging the inherent reactivity of the aniline precursor.

Integration into Polymer Chemistry and Advanced Materials Development

While specific examples of this compound being integrated into polymers are not yet widely reported in the literature, the chemistry of substituted anilines suggests significant potential in this area. Sulfonated polyanilines are recognized as promising materials for biosensors due to their electronic properties and ability to facilitate electron transfer with enzymes nih.gov. The presence of both a sulfonyl group and a fluorine atom in this compound could offer unique advantages.

Future research may explore the polymerization of this aniline derivative to create novel conductive polymers. The fluorine substituent could enhance the polymer's thermal stability and chemical resistance, while the methylsulfonyl group could modulate its electronic properties and solubility. Such polymers could find applications in advanced materials for sensors, electronic devices, and coatings.

Role in the Design and Discovery of New Catalysts and Reagents

The development of new catalysts and reagents is a continuous effort in synthetic chemistry to improve reaction efficiency and selectivity. Although direct use of this compound as a catalyst is not documented, its derivatives hold potential. The aniline group can be a handle to attach the molecule to a larger catalytic scaffold or a metal center.

Future research could focus on converting the aniline into more complex ligands for transition-metal catalysis. The electronic influence of the fluoro and methylsulfonyl groups could tune the activity of the metal center, potentially leading to catalysts with novel reactivity. For example, copper catalysts supported by ligands derived from aniline derivatives have been used for sulfonylation reactions, suggesting a potential pathway for developing new catalytic systems nih.gov.

Development of Innovative and Efficient Synthetic Methodologies

The unique electronic nature of this compound makes it an interesting substrate for developing new synthetic methods. Mild, visible-light-mediated photoredox catalysis has emerged as a powerful tool for sulfonylation reactions of aniline derivatives, demonstrating the utility of these compounds in modern synthetic strategies chemistryviews.orgrsc.org.

Future work could involve using this compound as a model substrate to test and refine new synthetic protocols, such as C-H activation, cross-coupling, or photocatalytic reactions. The presence of multiple functional groups allows for the exploration of regioselectivity and the development of methodologies that can tolerate a range of substituents, which is crucial for the synthesis of complex molecules.

Computational Design and Virtual Screening for New Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding the design of new derivatives for specific applications. While specific in silico studies on this compound are not prominent in current literature, computational methods are widely applied to substituted anilines to predict their metabolic fate and toxic effects tandfonline.comnih.govnih.gov. These studies often use calculated physicochemical parameters, such as partial atomic charges and the energy of molecular orbitals (HOMO/LUMO), to build predictive models tandfonline.comnih.gov.

Future research will likely involve the use of Density Functional Theory (DFT) and other computational models to explore the reactivity of this compound. Virtual screening could be employed to design new derivatives with optimized electronic properties for applications in materials science or as pharmaceutical intermediates. Such in silico studies can predict how changes in substitution will affect the molecule's reactivity, stability, and potential biological interactions, thereby accelerating the discovery of new compounds with desired functions tandfonline.comarticle4pub.com.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-3-(methylsulphonyl)aniline, and how can reaction conditions be optimized for yield?

Methodological Answer: While direct synthesis of this compound is not explicitly detailed in the evidence, analogous protocols for structurally similar anilines can be adapted. For example:

- Coupling Reactions : Use EDC/HOBt with DIEA in DMF for amide bond formation, as demonstrated in the synthesis of imidazo[4,5-b]pyridine derivatives .

- Purification : Employ silica gel chromatography post-extraction with ethyl acetate, followed by washing with citric acid and brine to remove unreacted reagents .

| Parameter | Condition | Reference |

|---|---|---|

| Coupling Agent | EDC/HOBt | |

| Solvent | DMF | |

| Reaction Time | 16–24 h at room temperature | |

| Workup | EtOAc extraction, silica gel purification |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) with δ values referenced to TMS. Peaks near δ 7.10–8.16 (aromatic protons) and δ 3.0–3.5 (methylsulphonyl group) are expected, as seen in analogous compounds .

- Mass Spectrometry : LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Elemental Analysis : Validate purity (>95%) by matching experimental C/H/N/F/S percentages to theoretical values .

Q. How can researchers accurately determine key physicochemical properties (e.g., LogP, solubility)?

Methodological Answer:

- LogP : Measure via reversed-phase HPLC (C18 column, methanol/water gradient) or computational tools (e.g., SwissADME) .

- Density/Solubility : Use pycnometry for density and shake-flask method with UV-Vis quantification for aqueous solubility .

- Thermal Stability : TGA/DSC to assess decomposition temperatures under nitrogen atmosphere .

| Property | Method | Example Data (Analogous Compounds) | Reference |

|---|---|---|---|

| LogP | HPLC/Computational | 3.01 (predicted) | |

| Density | Pycnometry | 1.384 g/cm³ | |

| Boiling Point | Distillation | 207–208°C |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute dermal/ocular toxicity .

- Ventilation : Use fume hoods to prevent inhalation exposure (classified as Acute Tox. 4) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the methylsulphonyl group influence pharmacokinetic properties in drug design?

Methodological Answer:

- Metabolic Stability : The electron-withdrawing nature of the methylsulphonyl group may reduce oxidative metabolism, analogous to trifluoromethyl groups enhancing bioavailability .

- Structural Modifications : Synthesize analogs (e.g., replacing methylsulphonyl with sulfonamide) and compare solubility/permeability via Caco-2 assays .

Q. What mechanistic insights explain reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in aromatic substitution reactions. For example, the fluorine atom directs electrophilic attack to specific positions .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates and optimize catalyst loading .

Q. How should researchers address contradictions in reported physicochemical data?

Methodological Answer:

Q. What are the environmental degradation pathways for methylsulphonyl-substituted anilines?

Methodological Answer:

- Microbial Degradation : Use Pseudomonas spp. cultures to assess biodegradation under aerobic conditions, monitoring intermediates via GC-MS .

- Hydrolysis Studies : Expose the compound to pH-varied buffers (2–12) and analyze stability via HPLC .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.